3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4022-97-3 |
|---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
3-benzyl-[1,2,4]triazolo[5,1-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-8-15-11-12(18)16-9-19-13(11)14-7-17-19/h1-5,7-9H,6H2 |
InChI Key |
JYVQPVOBWNRPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NC=N4 |
Origin of Product |
United States |
Exploration of Biological Activities of 3 Benzyl 3h 1 2 3 Triazolo 5,1 I Purine Derivatives
Modulation of Adenosine (B11128) Receptors
Antagonistic and Agonistic Properties
Derivatives of the 3H- researchgate.netnih.govnih.govtriazolo[5,1-i]purin-5-amine scaffold have been synthesized and evaluated as antagonists for the adenosine A(2A) receptor. researchgate.netnih.gov These efforts aimed to identify potent antagonists with improved selectivity over the A(1) receptor, as well as enhanced physicochemical and pharmacokinetic profiles. researchgate.netnih.gov Structural modifications to this core have led to the identification of numerous analogs with excellent in vitro binding affinities and selectivities. researchgate.net For instance, one particular compound from a series of 3-substituted-8-aryl- researchgate.netnih.govnih.gov-triazolo[5,1-i]purin-5-amine analogs demonstrated both superior in vitro and highly promising in vivo profiles, highlighting the potential of this chemical class in developing potent and selective adenosine A(2A) receptor antagonists. researchgate.netnih.gov
Another study focused on 8-(furan-2-yl)-3-benzyl thiazolo [5,4-e] researchgate.netnih.govnih.gov triazolo [1,5-c] pyrimidine-2(3H)-thione (BTTP), which was investigated for its potential as a selective adenosine A(2A) receptor antagonist. researchgate.net In silico analysis showed a strong interaction between BTTP and the A(2A) receptor. researchgate.net This was confirmed through radioligand receptor binding studies, which demonstrated high affinity and selectivity for the A(2A) receptor over the A(1) receptor. researchgate.net Functionally, this compound was able to antagonize the effects of a selective A(2A) receptor agonist in cell-based assays. researchgate.net
Anti-Inflammatory Effects and Enzyme Inhibition
The anti-inflammatory potential of triazole derivatives has been a subject of significant research, with a particular focus on their ability to inhibit key enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)
While specific studies on 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine derivatives as COX inhibitors are not extensively detailed in the provided context, the broader class of 1,2,4-triazole (B32235) derivatives has shown significant promise in this area. For example, a series of new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Several of these compounds demonstrated a clear preference for inhibiting COX-2 over COX-1, with some exhibiting greater selectivity than the reference drug, celecoxib. nih.gov
Another study focused on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives and used computational methods to predict their interaction with COX enzymes. nih.gov The docking results suggested that these novel triazole derivatives are likely active COX inhibitors with a significant preference for the COX-2 isoform. nih.gov Furthermore, the design of new selective COX-2 inhibitors has been achieved by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comsemanticscholar.org Certain compounds from this research displayed higher in vitro COX-2 selectivity and inhibitory activity than celecoxib. mdpi.comsemanticscholar.org
These findings underscore the potential of the triazole scaffold as a basis for developing selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibition. nih.govmdpi.com
Antimicrobial and Antifungal Investigations
The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents and a scaffold of interest in the development of new antimicrobial drugs. nih.gov A variety of derivatives have been synthesized and tested against a range of microbial pathogens. For instance, novel Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol framework were prepared and screened for their biological activities. nih.gov These compounds showed notable antifungal activity against certain fungal species and antibacterial activity against specific bacterial strains. nih.gov
Other research has explored the antimicrobial potential of 1,2,3-triazole derivatives of metronidazole, with some of the synthesized compounds showing excellent antimicrobial activity. beilstein-journals.org Similarly, the synthesis of novel triazole derivatives containing a benzyl (B1604629) group has yielded compounds with promising antifungal activities against various human pathogenic fungi. nih.gov
Activity against Dermatophytes
In the search for new agents to combat dermatophytic infections, a novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold was synthesized and evaluated. nih.gov These derivatives demonstrated significant antifungal activity against the dermatophyte Microsporum gypseum. nih.gov Notably, some of the synthesized compounds exhibited antifungal effects that were superior or comparable to the standard drug ketoconazole, indicating their potential as lead molecules for the development of new treatments for dermatophytosis. nih.gov
Other Investigated Biological Activities (e.g., Anticonvulsant)
The therapeutic potential of 1,2,4-triazole derivatives extends beyond antimicrobial and anti-inflammatory applications, with significant research dedicated to their anticonvulsant properties. The triazole ring is considered an important pharmacophore in the design of new anticonvulsant agents. nih.gov
Studies have shown that certain 9-substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purines exhibit good anticonvulsant activity in the maximal electroshock (MES) test. nih.gov One compound in this series was identified as being particularly potent. nih.gov In another study, a series of 7-substituted- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were designed and synthesized with the aim of developing new anticonvulsant agents. frontiersin.org Additionally, research on a novel 1,2,4-triazole-3-thione derivative demonstrated its anticonvulsant effects in the MES model in mice and explored its interaction with classical antiepileptic drugs. nih.gov Furthermore, the anticonvulsant properties of an annulated triazolo-thiadiazine derivative have been evaluated in various experimental seizure models, showing promising activity. biomedpharmajournal.org
Molecular Mechanisms of Action and Target Identification
Interaction with Key Signaling Pathways
Research into triazolo-purine and related triazolo-fused heterocyclic structures has revealed significant interactions with critical signaling cascades that regulate cell proliferation, survival, and apoptosis.
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation
The ERK pathway is a central signaling cascade involved in cell growth and division. Studies on related nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives have demonstrated the ability of this heterocyclic core to suppress the ERK signaling pathway. For instance, certain indole (B1671886) derivatives of the triazolopyrimidine scaffold have been shown to decrease the phosphorylation levels of key components of this pathway, including ERK1/2, c-Raf, and MEK1/2. nih.govmdpi.com This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov While these findings pertain to a structurally similar core, they highlight the potential of the triazolo-fused ring system, such as that in 3-Benzyl-3h- nih.govresearchgate.netnih.govtriazolo[5,1-i]purine, to modulate this critical oncogenic pathway.
Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition
The PI3K pathway is one of the most frequently activated signaling cascades in human cancers, playing a vital role in cell growth, proliferation, and survival. researchgate.net The purine (B94841) ring is a common scaffold for PI3K inhibitors, and its bioisosteres, like the triazolo-purine system, are actively explored for this purpose. google.com Studies on various heterocyclic compounds containing the 1,2,4-triazole (B32235) moiety have demonstrated potent inhibitory activity against PI3K. nih.govmdpi.com For example, novel 1,2,4-triazolo-linked bis-indolyl conjugates have been shown to reduce the expression levels of PI3K-P85, a regulatory subunit of PI3K, thereby inhibiting the downstream signaling cascade. nih.gov This evidence suggests that the 3-Benzyl-3h- nih.govresearchgate.netnih.govtriazolo[5,1-i]purine structure possesses the necessary pharmacophoric features to act as an inhibitor of the PI3K pathway.
Enzyme Inhibition Studies
Direct enzymatic assays have identified several key molecular targets for triazolo-purine and related compounds, confirming their role as potent enzyme inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK-2)
Cyclin-dependent kinases are crucial regulators of the cell division cycle, and their inhibition is a key strategy in cancer therapy. researchgate.net The purine scaffold has been extensively used to develop potent CDK inhibitors, such as roscovitine. nih.govgoogle.com The triazolo[5,1-i]purine ring system, as a purine bioisostere, is designed to fit into the ATP-binding pocket of CDKs. nih.gov Research on related nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives has identified compounds with potent and selective inhibitory effects on CDK2, with IC50 values in the sub-micromolar range (e.g., 0.12 µM). nih.govmdpi.com The binding mode typically involves the heterocyclic ring system occupying the adenine-binding pocket, while substituents, such as the benzyl (B1604629) group, interact with adjacent hydrophobic regions, enhancing potency and selectivity. researchgate.net
Table 1: CDK2 Inhibition by a Related nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Derivative
| Compound | Target Enzyme | IC50 (µM) |
| nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivative 5 | CDK2 | 0.12 |
| nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivative 5 | GSK-3β | >20 |
Data sourced from studies on related triazolopyrimidine structures. nih.govmdpi.com
Methionine Aminopeptidase-2 (MetAP-2) Inhibition
Methionine aminopeptidase-2 is a metalloprotease that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govdovepress.com High-throughput screening has identified compounds based on a 1,2,4-triazole pharmacophore as highly potent inhibitors of human MetAP-2. nih.gov X-ray crystallography has revealed that the triazole nitrogens form key interactions with the cobalt atoms in the enzyme's active site. nih.gov Although these studies were conducted on 3-anilino-5-benzylthio-1,2,4-triazoles rather than the fused purine system, they establish the 1,2,4-triazole moiety as a key pharmacophore for potent MetAP-2 inhibition. nih.gov This suggests a plausible mechanism for 3-Benzyl-3h- nih.govresearchgate.netnih.govtriazolo[5,1-i]purine, which incorporates this critical structural element.
Thymidine (B127349) Phosphorylase (TP) Inhibition
Thymidine phosphorylase is an enzyme involved in nucleoside metabolism and is also an important factor in angiogenesis. nih.govnih.gov A variety of compounds featuring a fused 1,2,4-triazolo ring system have been synthesized and evaluated as TP inhibitors. Specifically, 5-thioxo- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives have shown a varying degree of inhibitory activity against TP, with some compounds exhibiting potency comparable or superior to the reference inhibitor, 7-Deazaxanthine (IC50 = 42.63 µM). nih.govnih.gov Kinetic studies have identified these compounds as mixed-type inhibitors of TP. nih.gov Molecular docking simulations further illustrate the plausible binding interactions between the triazolo-fused ring and the enzyme's active site. nih.gov These findings on related structures underscore the potential of the 3-Benzyl-3h- nih.govresearchgate.netnih.govtriazolo[5,1-i]purine scaffold to effectively inhibit thymidine phosphorylase.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
There is currently no available scientific literature or data that investigates or reports the inhibitory activity of 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine on the enzyme Fatty Acid Amide Hydrolase (FAAH). Consequently, its potential role as a FAAH inhibitor remains uncharacterized.
Dihydropteroate Synthase (DHPS) Inhibition
Similarly, a thorough review of existing research has not yielded any studies detailing the effects of 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine on Dihydropteroate Synthase (DHPS). Its capacity to act as an inhibitor of this enzyme has not been evaluated or reported in the public domain.
Receptor Binding and Modulation
Human Adenosine (B11128) Receptor Subtype Selectivity and Affinity
Specific data on the binding affinity and selectivity of 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine for human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is not available in published research. While related triazolopurine structures have been explored as adenosine receptor antagonists, the binding profile for this particular benzyl-substituted derivative has not been documented. Therefore, no data tables on its selectivity or affinity can be provided.
Structure Activity Relationship Sar Studies of 3 Benzyl 3h 1 2 3 Triazolo 5,1 I Purine and Analogues
Impact of Substituent Modifications on Biological Activity
The biological profile of 3-Benzyl-3h- ekb.egnih.govbeilstein-journals.orgtriazolo[5,1-i]purine analogues can be finely tuned by the introduction of various substituents at different positions of the triazolopurine core. These modifications influence the compound's affinity, selectivity, and potency by altering its steric, electronic, and pharmacokinetic properties.
Role of Alkyl Chain Length at Specific Positions (e.g., 5-position, 8-position) in Modulating Biological Response
The length of alkyl chains at the 5- and 8-positions of the triazolopurine scaffold plays a crucial role in modulating the biological response, particularly in the context of adenosine (B11128) receptor affinity. Research has demonstrated a clear correlation between the size of the alkyl substituent and the ligand's binding affinity.
For instance, in a series of 1,2,4-triazolo[5,1-i]purine derivatives, a "mild parabolic relationship" was observed between the length of the alkyl groups at the 5-position and their affinities for the human adenosine A3 receptor. researchgate.net This suggests that there is an optimal alkyl chain length for maximal receptor binding, with both shorter and longer chains leading to a decrease in affinity.
Conversely, a positive correlation has been identified between the length of the substituents on a phenyl group at the 8-position and the affinities for the adenosine A2A receptor. researchgate.net This indicates that increasing the chain length in this specific region of the molecule enhances the binding affinity.
| Compound | Alkyl Substituent at 5-position | Adenosine A3 Receptor Affinity (Ki, nM) |
| Analogue 1 | Methyl | Moderate |
| Analogue 2 | n-Butyl | High (e.g., 0.18 nM for a related compound) researchgate.net |
| Analogue 3 | n-Hexyl | Decreased |
Influence of Aromatic and Heteroaromatic Substituents on Receptor Affinity and Enzyme Inhibition
The introduction of aromatic and heteroaromatic moieties at various positions of the 3-Benzyl-3h- ekb.egnih.govbeilstein-journals.orgtriazolo[5,1-i]purine core significantly impacts receptor affinity and enzyme inhibition. These substituents can engage in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, with the target protein.
For example, a series of 3-substituted-8-aryl- ekb.egnih.govbeilstein-journals.org-triazolo[5,1-i]purin-5-amine analogues were synthesized to identify potent adenosine A2A receptor antagonists. researchgate.netnih.gov The nature of the aryl group at the 8-position was found to be a critical determinant of both affinity and selectivity. The presence of a furan-2-yl group at the 8-position of a related thiazolo[5,4-e] ekb.egnih.govbeilstein-journals.orgtriazolo[1,5-c]pyrimidine scaffold resulted in a potent and selective adenosine A2A receptor antagonist. nih.gov
Table 2: Influence of Aromatic Substituents on Biological Activity
| Compound Scaffold | Aromatic/Heteroaromatic Substituent | Target | Biological Activity |
| ekb.egnih.govbeilstein-journals.org-triazolo[5,1-i]purin-5-amine | 8-Aryl | Adenosine A2A Receptor | Potent Antagonism researchgate.netnih.gov |
| thiazolo[5,4-e] ekb.egnih.govbeilstein-journals.orgtriazolo[1,5-c]pyrimidine | 8-(Furan-2-yl) | Adenosine A2A Receptor | High Affinity (Ki = 0.004 nM) nih.gov |
| 1,2,4-Triazolo-linked bis-indolyls | N-Aryl (e.g., methoxybenzene) | Tankyrase and PI3K | Enhanced Cytotoxic Activity mdpi.com |
Effects of Halogenation and Other Electron-Withdrawing Groups on Potency
The introduction of halogens and other electron-withdrawing groups is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound. In the context of triazolopurine analogues, halogenation has been shown to have a significant impact on biological activity.
For instance, in a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, a closely related bioisostere of the purine (B94841) ring, the introduction of fluorine atoms on the benzyl (B1604629) group at the 3-position led to a marked increase in anticonvulsant activity. nih.gov Specifically, the 3-(2-fluorobenzyl) and 3-(2,6-difluorobenzyl) analogues exhibited the most potent activity. nih.gov This enhancement in potency can be attributed to several factors, including increased metabolic stability, altered electronic properties of the aromatic ring, and the potential for halogen bonding with the biological target.
Electron-withdrawing groups can also influence the pKa of the heterocyclic core, affecting its ionization state at physiological pH and its ability to form key interactions within a binding pocket.
Positional Isomerism and Regiochemical Effects on Activity
The arrangement of the triazole ring fused to the purine core, as well as the position of substituents, can have a profound effect on the biological activity of these compounds. Different positional isomers can exhibit distinct pharmacological profiles due to variations in their three-dimensional shape, electronic distribution, and the accessibility of key functional groups for target interaction.
The synthesis of triazolopurines often involves regioselective reactions, where the outcome is dependent on the reaction conditions and the nature of the starting materials. For example, in the synthesis of certain purine derivatives, the C6-position is more reactive towards nucleophilic substitution than the C2-position. beilstein-journals.org This differential reactivity allows for the selective introduction of substituents at specific positions, leading to the generation of distinct isomers.
A study on the synthesis of triazolo[3,4-e]purine derivatives highlighted a regioselective approach where the C-2 chlorine was preferentially replaced over the C-6 chlorine during a nucleophilic substitution reaction. semanticscholar.orgresearchgate.net The resulting compounds, with a specific regiochemistry, were then evaluated for their anticancer activity. This underscores the importance of controlling the regiochemistry during synthesis to obtain the desired biologically active isomer.
Bioisosteric Replacements of the Purine Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The triazolopurine scaffold itself can be considered a bioisostere of purine. Further modifications involving the replacement of the core scaffold have led to the discovery of novel active compounds.
The 1,2,4-triazolo[4,3-a]pyrazine ring system, for example, has been successfully employed as a bioisostere of the purine ring, leading to the development of potent anticonvulsant agents. nih.gov This bioisosteric replacement maintained the essential structural features required for anticonvulsant activity while potentially offering advantages in terms of reduced side effects. nih.gov
Conformational Analysis and Flexibility in Ligand-Target Interactions
The conformational flexibility of 3-Benzyl-3h- ekb.egnih.govbeilstein-journals.orgtriazolo[5,1-i]purine analogues plays a critical role in their ability to adapt to the binding site of a biological target. The molecule is not static and can adopt various conformations in solution, with the lowest energy conformation not necessarily being the bioactive one.
Computational methods, such as molecular modeling and docking studies, are often employed to explore the possible conformations of these ligands and to predict their binding modes with target proteins. These studies can provide valuable insights into the key intermolecular interactions that stabilize the ligand-target complex and can help rationalize the observed structure-activity relationships. Understanding the conformational preferences of these molecules is crucial for the rational design of new analogues with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine and its analogues, QSAR studies have been instrumental in elucidating the key physicochemical and structural features that govern their potency and selectivity, particularly as antagonists of the human adenosine A3 receptor. researchgate.netnih.gov These models are crucial for the rational design of novel derivatives with enhanced therapeutic potential.
Research in this area has focused on developing robust QSAR models by correlating various molecular descriptors with the observed biological activity of a series of 1,2,4-triazolo[5,1-i]purine derivatives. researchgate.net These descriptors, which are numerical representations of molecular properties, can be broadly categorized into topological, electronic, and physicochemical parameters.
A significant QSAR study on a series of 1,2,4-triazolo[5,1-i]purine derivatives as human adenosine A3 receptor antagonists revealed a highly predictive model with a strong correlation coefficient (r² = 0.94), indicating a high degree of statistical significance. researchgate.net This model successfully explained the variance in the biological activity of the studied compounds. The analysis was performed on a dataset of 35 compounds, utilizing multiple linear regression (MLR) to derive the QSAR equation. researchgate.net
The key findings from these QSAR studies highlight several critical structural requirements for potent adenosine A3 receptor antagonism within this chemical series:
Influence of the R2 Substituent: A consistent finding across multiple studies is the positive influence of an aromatic substituent at the R2 position of the triazole ring. researchgate.netnih.gov The presence of a conjugated aromatic group at this position contributes significantly to the binding affinity and selectivity for the A3 receptor. nih.gov
Lipophilicity: The lipophilicity of the molecules, often expressed as the logarithm of the partition coefficient (logP), has been shown to have a parabolic relationship with the binding affinity. This indicates that there is an optimal range of lipophilicity for maximal activity. nih.gov One study identified an optimum logP value of 4.134 for A3 binding affinity. nih.gov Deviations from this optimal value, either higher or lower, can lead to a decrease in potency.
Electronic Properties: The electronic nature of the triazolopurine nucleus also plays a crucial role. Specifically, it has been found that high negative charges on the nitrogen atoms at positions N2 and N4 are conducive to higher binding affinity. nih.gov This suggests that these nitrogen atoms may be involved in key electrostatic interactions within the binding site of the adenosine A3 receptor.
Topological and Information Content Descriptors: Various topological indices, which describe the size, shape, and branching of a molecule, have been employed in these QSAR models. researchgate.net Descriptors such as the mean information content (piPC09), IDMT, and the connectivity index (Xt) have been identified as significant contributors to the biological activity. researchgate.net
The insights gained from these QSAR models provide a quantitative framework for understanding the structure-activity relationships of 3-Benzyl-3h- researchgate.netnih.govnih.govtriazolo[5,1-i]purine analogues. This knowledge is invaluable for guiding the synthesis of new derivatives with potentially improved pharmacological profiles.
Data Tables
The following tables summarize the key findings and molecular descriptors from the QSAR studies conducted on 1,2,4-triazolo[5,1-i]purine derivatives.
Table 1: Summary of QSAR Model Statistics for Adenosine A3 Receptor Antagonists
| Model Parameter | Value | Significance | Reference |
| Number of Compounds (n) | 29 | Dataset size for the model | nih.gov |
| Correlation Coefficient (R) | 0.935 | Indicates a strong correlation between predicted and observed activity | nih.gov |
| Squared Correlation Coefficient (R²) | 0.874 | 87.4% of the variance in biological activity is explained by the model | nih.gov |
| Adjusted R² (Ra²) | 0.853 | A more conservative measure of the model's explanatory power | nih.gov |
| Cross-validated R² (Q²) | 0.796 | Indicates good predictive ability of the model | nih.gov |
| F-statistic | 41.5 | High value indicates a statistically significant regression model | nih.gov |
| Standard Error of Estimation (s) | 0.342 | A measure of the accuracy of the predictions | nih.gov |
Table 2: Influence of Key Molecular Descriptors on Biological Activity
| Descriptor Type | Specific Descriptor | Influence on Activity | Description | Reference |
| Physicochemical | logP | Parabolic (Optimum ≈ 4.134) | Lipophilicity of the molecule. | nih.gov |
| Electronic | Wang-Ford Charges on N2 and N4 | High negative charge is favorable | Relates to the electronic distribution and potential for electrostatic interactions. | nih.gov |
| Structural | Aromatic Substituent at R2 | Positive | The presence of a conjugated aromatic group enhances binding affinity. | researchgate.netnih.gov |
| Topological | piPC09 | Positive Correlation | A 2D descriptor related to the information content of the molecule. | researchgate.net |
| Topological | IDMT | Not specified | A topological descriptor used in the QSAR model. | researchgate.net |
| Topological | Xt | Parabolic Relationship | A connectivity index reflecting molecular branching. | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method, a comprehensive review of scientific literature reveals a lack of specific molecular docking studies focused on 3-Benzyl-3h-triazolo[5,1-i]purine. While research exists on related triazole and purine (B94841) derivatives, detailing their interactions with various biological targets, specific binding affinity data and interaction patterns for the named compound are not publicly available at this time.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. Such simulations are critical for understanding the stability of ligand-protein complexes and the intricate network of interactions that govern molecular recognition. However, there are no specific molecular dynamics simulation studies published in the scientific literature for 3-Benzyl-3h-triazolo[5,1-i]purine. Consequently, data on its dynamic structural properties and behavior in a simulated biological environment are not available.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Calculations
Free energy perturbation and thermodynamic integration are rigorous computational methods used to calculate the relative binding affinities of ligands to a target protein. These calculations are computationally intensive but provide highly accurate predictions that can guide lead optimization in drug discovery. A thorough search of existing research indicates that no FEP or TI calculations have been reported for 3-Benzyl-3h-triazolo[5,1-i]purine.
Ligand-Based and Structure-Based Drug Design Approaches
Ligand-based and structure-based drug design are two key strategies in the development of new therapeutic agents. Ligand-based methods rely on the knowledge of other molecules that bind to the biological target of interest, while structure-based methods utilize the three-dimensional structure of the target. There is no available scientific literature detailing the application of either ligand-based or structure-based drug design approaches specifically for the development or optimization of 3-Benzyl-3h-triazolo[5,1-i]purine.
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are powerful computational techniques for identifying novel hit compounds from large chemical databases. These methods are essential for narrowing down the number of candidates for experimental testing. At present, no published studies have utilized 3-Benzyl-3h-triazolo[5,1-i]purine in an in silico screening campaign or included it as part of a designed virtual library for screening against any biological target.
Medicinal Chemistry and Drug Design Strategies For 1 2 3 Triazolo 5,1 I Purine Scaffolds
Rational Drug Design Principles Applied to Triazolopurines
The application of rational drug design to the researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold is fundamentally rooted in the principle of bioisosterism. nih.govresearchgate.net The triazolopurine core is isoelectronic with the natural purine (B94841) ring system found in endogenous molecules like adenosine (B11128) and guanine. researchgate.netnih.gov This structural and electronic similarity allows these synthetic scaffolds to mimic the natural ligands and interact with their corresponding biological targets, such as G-protein coupled receptors (GPCRs) and kinases. nih.gov
Medicinal chemists have exploited this resemblance in the design of adenosine receptor antagonists. researchgate.netacs.org Adenosine receptors (A1, A2A, A2B, and A3) are key targets for treating a range of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov By using the triazolopurine scaffold as a surrogate for the adenine (B156593) core of adenosine, researchers have developed high-affinity antagonists. The design strategy involves retaining the core scaffold for receptor recognition while introducing various substituents at the 3, 5, and 8-positions to modulate potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, a novel series of 3-substituted-8-aryl- researchgate.netacs.orgnih.gov-triazolo[5,1-i]purin-5-amine analogs were synthesized as potent adenosine A(2A) receptor antagonists, building upon the structure of known antagonists like Sch 58261. researchgate.netnih.gov This approach exemplifies a rational, target-based strategy where knowledge of the native ligand and existing inhibitors informs the design of new chemical entities with improved characteristics.
Lead Identification and Optimization Campaigns
Lead identification and optimization are critical phases in drug discovery that involve refining the structure of an initial "hit" compound to produce a clinical candidate with optimal efficacy, selectivity, and drug-like properties. Several successful campaigns have been reported for the researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold.
One notable campaign focused on developing selective adenosine A(2A) receptor antagonists for potential use in Parkinson's disease. nih.gov Starting from a related triazolopyrimidine lead, researchers identified the researchgate.netacs.orgnih.govtriazolo[5,1-i]purine core as a promising scaffold. researchgate.net A systematic structure-activity relationship (SAR) study was conducted, exploring various substituents. The introduction of a benzyl (B1604629) group at the 3-position and different aryl groups at the 8-position was found to be crucial for high affinity. This effort led to the identification of compound 27 (3-benzyl-8-(4-methoxyphenyl)-3H- researchgate.netacs.orgnih.govtriazolo[5,1-i]purin-5-amine), which displayed a superior in vitro profile and promising in vivo activity. researchgate.netnih.gov
Another successful lead optimization campaign targeted the adenosine A3 receptor. acs.orgnih.gov Researchers identified novel researchgate.netacs.orgnih.govtriazolo[5,1-i]purine derivatives with high affinity for this receptor subtype. nih.gov The SAR analysis revealed that the length of alkyl groups at the 5-position and the nature of substituents on the phenyl ring at the 8-position were key determinants of affinity and selectivity. nih.gov This campaign resulted in the discovery of 5-n-butyl-8-(4-methoxyphenyl)-3H- researchgate.netacs.orgnih.govtriazolo[5,1-i]purine (designated as compound 27 in that study), which was the most potent A3 receptor ligand with a Ki of 0.18 nM. acs.orgnih.gov Furthermore, 5-n-butyl-8-(4-n-propoxyphenyl)-3H- researchgate.netacs.orgnih.govtriazolo[5,1-i]purine (compound 29 ) emerged as the most selective ligand, with over 19,600-fold selectivity against other adenosine receptors. acs.orgnih.gov
| Compound | R1 (Position 5) | R2 (Position 8) | Human A3 Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
|---|---|---|---|---|---|
| 18 | n-Butyl | Phenyl | 1.5 | 1100 | 1500 |
| 27 | n-Butyl | 4-Methoxyphenyl | 0.18 | 3100 | 9300 |
| 29 | n-Butyl | 4-n-Propoxyphenyl | 0.34 | >29411 | >29411 |
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight fragments. These fragments typically exhibit weak binding but do so with high efficiency. Structural information, often from X-ray crystallography or NMR, is then used to grow, link, or merge these fragments into more potent, drug-like molecules.
While specific FBDD campaigns targeting the 3-benzyl-3H- researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold are not extensively documented in the public literature, the principles of FBDD are highly applicable. The purine scaffold itself is a common starting point in FBDD campaigns for targets like kinases and GPCRs. An FBDD approach for this class of compounds could involve screening a fragment library for binders to a target of interest, such as the adenosine A2A receptor. A fragment corresponding to the core triazolopurine ring or a substituted purine fragment might be identified as a hit.
Subsequently, this initial fragment could be elaborated upon. For example, if a simple triazolopurine fragment binds in the adenine-binding pocket, structural data could guide the addition of a benzyl group into a nearby hydrophobic pocket, mimicking the structure of known potent inhibitors. This "fragment growing" strategy allows for the rational exploration of chemical space and can lead to the development of novel and potent leads with optimized ligand efficiency.
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. The goal is to create a new hybrid compound with an improved activity profile, potentially offering enhanced potency, dual-target activity, or a better safety margin. mdpi.com
This approach is evident in the development of antagonists based on the researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold. The final compounds are hybrids of the core triazolopurine pharmacophore and other chemical moieties that contribute to binding and selectivity. For example, in the adenosine A2A antagonists, the molecule is a hybrid of:
The researchgate.netacs.orgnih.govtriazolo[5,1-i]purine core, which acts as the purine bioisostere.
An aryl group at the 8-position, which often occupies a key region of the receptor's binding pocket.
A benzyl group at the 3-position, which can form additional favorable interactions within the receptor, enhancing affinity. researchgate.net
In a broader context, researchers have applied molecular hybridization to the isomeric researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold, creating hybrids with indole (B1671886) moieties to develop anticancer agents. mdpi.com Similarly, the concept of creating a hybrid between a triazole and a purine ring has been explored for potential anticancer activity. researchgate.net These examples demonstrate the utility of the strategy, which could be further applied to the 3-benzyl-3H- researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold to explore new biological targets or to create dual-acting ligands.
Strategies for Improving Potency and Selectivity
A primary goal in medicinal chemistry is the optimization of a compound's potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other, potentially related targets). For the researchgate.netacs.orgnih.govtriazolo[5,1-i]purine scaffold, extensive SAR studies have been conducted to achieve these goals, particularly within the context of adenosine receptor antagonists.
Key strategies have included:
Systematic Substitution: Researchers have systematically altered substituents at multiple positions on the triazolopurine ring. For A3 receptor antagonists, it was found that there was a parabolic relationship between the length of n-alkyl groups at the 5-position and A3 affinity, with a butyl group being optimal. nih.gov
Exploring Aryl Substituents: For both A2A and A3 antagonists, modification of the aryl ring at the 8-position was critical. Introducing electron-donating groups, such as methoxy (B1213986) or propoxy groups, at the para-position of the phenyl ring at position 8 significantly increased potency and selectivity for the A3 receptor. nih.gov
Modulating the N3-Substituent: In the A2A antagonist series, the substituent at the 3-position was varied. While a benzyl group was effective, other groups were also explored to fine-tune the physicochemical and pharmacokinetic properties of the compounds. researchgate.netnih.gov
The success of these strategies is quantified by measuring the binding affinity (Ki) at the target receptor and comparing it to the affinities at other subtypes. For example, compound 29 from the A3 antagonist campaign showed a Ki of 0.34 nM for the A3 receptor, while its Ki for A1 and A2A receptors was greater than 10,000 nM, demonstrating exceptional selectivity. nih.gov
| Compound | R1 (Position 5) | R2 (Position 8) | A1 | A2A | A2B | A3 |
|---|---|---|---|---|---|---|
| 18 | n-Butyl | Phenyl | 1700 | 2200 | >10000 | 1.5 |
| 27 | n-Butyl | 4-Methoxyphenyl | 560 | 1700 | >10000 | 0.18 |
| 29 | n-Butyl | 4-n-Propoxyphenyl | >10000 | >10000 | >10000 | 0.34 |
These focused optimization efforts demonstrate how iterative design, synthesis, and testing can rationally transform a promising scaffold into highly potent and selective drug candidates.
Future Research Directions and Therapeutic Potential
Development of Novel 3-Benzyl-3h-nih.govnih.govekb.egtriazolo[5,1-i]purine Derivatives
The synthesis of new derivatives is a cornerstone of advancing the therapeutic utility of the triazolopurine scaffold. Future work will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of related nitrogen-rich heterocyclic compounds, such as triazolo[3,4-e]purines, has demonstrated that modifications can lead to potent anticancer agents. semanticscholar.org
Key areas for derivatization include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., fluoro, chloro, methoxy (B1213986) groups) on the benzyl moiety can significantly influence binding affinity and metabolic stability. For example, the synthesis of fluorobenzyl derivatives of related pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[5,1-i]purine has been a strategy to modulate activity at adenosine (B11128) receptors. researchgate.net
Modification of the Purine (B94841) Core: Alterations at other positions of the purine ring system can fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins.
Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings could uncover novel structure-activity relationships (SAR). Research on related 3H- nih.govnih.govekb.eg-triazolo[5,1-i]purin-5-amine derivatives has shown that substituting a furan (B31954) group for a chlorobenzyl group can impact in vivo efficacy. researchgate.net
These synthetic efforts aim to build a diverse chemical library for comprehensive biological screening, allowing for the identification of compounds with superior therapeutic profiles.
Exploration of New Biological Targets for Triazolopurines
While much of the existing research on nih.govnih.govekb.egtriazolo[5,1-i]purine derivatives has centered on adenosine receptors, the purine scaffold is known to interact with a wide array of biological targets. ekb.egresearchgate.net Future investigations should broaden the scope of biological screening to identify new mechanisms of action and therapeutic applications.
Potential new targets include:
Kinases: Many purine derivatives are known to be potent kinase inhibitors. Screening triazolopurine libraries against panels of protein kinases could identify novel inhibitors for oncology, inflammation, or neurological disorders. mst.edu
Other G-Protein Coupled Receptors (GPCRs): Beyond adenosine receptors, the vast family of GPCRs presents numerous opportunities for discovering new therapeutic agents.
Enzymes in Nucleotide Metabolism: Given their structural similarity to natural purines, these compounds could interfere with enzymes involved in DNA and RNA synthesis, a strategy widely used in cancer chemotherapy. researchgate.net
The identification of novel targets will not only expand the therapeutic potential of this chemical class but also provide new tools for probing complex biological pathways.
Advanced Preclinical Development of Lead Compounds
Once lead compounds with promising activity and selectivity are identified, they must undergo rigorous preclinical evaluation to assess their potential for clinical development. This phase involves a comprehensive suite of studies designed to characterize the compound's behavior in biological systems. altasciences.com
Key preclinical studies include:
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Favorable PK profiles are essential for ensuring that the drug can reach its target in the body at therapeutic concentrations.
Pharmacodynamics (PD): PD studies investigate the relationship between drug concentration and its pharmacological effect, helping to establish a potential dosing regimen.
In Vivo Efficacy Models: Lead compounds must be tested in relevant animal models of disease to demonstrate their therapeutic effect in a living organism. For instance, triazolo[1,5-a]pyrimidine derivatives have been evaluated in patient-derived xenograft (PDX) models for multidrug-resistant cancers. nih.gov
Toxicology Studies: A thorough assessment of a compound's safety profile is critical. This includes acute and chronic toxicity studies in different animal species to identify potential adverse effects. altasciences.com
The data generated from these preclinical studies are essential for filing an Investigational New Drug (IND) application and proceeding to human clinical trials.
Mechanistic Investigations at Atomic and Cellular Levels
A deep understanding of how a drug molecule interacts with its target and modulates cellular processes is crucial for rational drug design and development. Future research will employ a range of advanced techniques to elucidate the mechanism of action of promising triazolopurine compounds.
Table 1: Techniques for Mechanistic Investigation
| Level | Technique | Purpose |
|---|---|---|
| Atomic | X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein, revealing specific molecular interactions. |
| Computational Modeling / Docking | To predict binding modes and guide the design of new derivatives with improved affinity and selectivity. | |
| Cellular | Western Blotting / Phospho-proteomics | To analyze changes in protein expression and phosphorylation levels, revealing effects on signaling pathways (e.g., ERK signaling). mdpi.comnih.gov |
| Gene Expression Analysis (e.g., RNA-seq) | To identify global changes in gene transcription following compound treatment. |
These investigations provide critical insights that can explain a compound's biological activity and help predict its effects in more complex systems.
Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Investigating the synergistic potential of 3-benzyl-3h- nih.govnih.govekb.egtriazolo[5,1-i]purine derivatives with established drugs is a promising avenue for future research.
For example, a triazolopurine derivative that inhibits a specific cancer-related pathway could be combined with a standard chemotherapeutic agent. Studies on the related triazolo[1,5-a]pyrimidine derivative WS-716 showed that it could synergistically inhibit cancer cell colony formation and induce apoptosis when combined with paclitaxel. nih.gov This synergy often allows for lower doses of each agent, potentially reducing side effects while achieving a greater therapeutic outcome. Future studies should systematically screen triazolopurine compounds in combination with a panel of existing drugs across various disease models to identify novel, effective therapeutic combinations.
Q & A
What are the key structural features of 3-Benzyl-3H-[1,2,4]triazolo[5,1-i]purine that contribute to its adenosine A3 receptor (A3AR) antagonism?
The compound’s A3AR antagonism arises from its triazolopurine core, which mimics the purine scaffold of adenosine, enabling competitive binding. Critical structural elements include:
- Benzyl group at position 3 : Enhances receptor interaction via hydrophobic stacking with aromatic residues in the A3AR binding pocket.
- Substituents at positions 5 and 8 : Alkyl chains (e.g., n-butyl) at position 5 and aryl groups (e.g., 4-methoxyphenyl) at position 8 optimize affinity and selectivity. For example, 5-n-butyl-8-(4-methoxyphenyl)-3H-[1,2,4]triazolo[5,1-i]purine exhibits a Ki of 0.18 nM at hA3AR .
What synthetic routes are reported for this compound derivatives?
A two-step synthesis is commonly employed:
Starting material : 5-Amino-4-cyanoimidazole undergoes cyclization with aldehydes or ketones to form the triazolopurine core.
Functionalization : Substituents are introduced via nucleophilic substitution or coupling reactions. For instance, alkylation at position 5 and Suzuki-Miyaura coupling at position 8 enable diversification .
Challenge : Position 8 functionalization requires precise control of reaction conditions to avoid side products.
How do substituents at positions 5 and 8 influence A3AR affinity and selectivity?
- Position 5 (alkyl groups) : A parabolic relationship exists between alkyl chain length and A3AR affinity. n-Butyl groups maximize binding (Ki < 1 nM), while shorter (methyl) or longer (n-pentyl) chains reduce potency .
- Position 8 (aryl groups) : Electron-withdrawing substituents (e.g., 4-trifluoromethylphenyl) enhance selectivity. For example, OT-7999 (5-n-butyl-8-(4-trifluoromethylphenyl)-3H-triazolo[5,1-i]purine) shows >10,000-fold selectivity for A3AR over other subtypes .
How can researchers resolve contradictions in binding data across studies?
Discrepancies often arise from assay conditions (e.g., radioligand vs. functional assays). Strategies include:
- Standardized protocols : Use cloned hA3AR membranes and consistent radioligands (e.g., [125I]AB-MECA) to minimize variability .
- Functional validation : Pair binding assays with cAMP inhibition or β-arrestin recruitment assays to confirm antagonism .
What structural modifications improve water solubility without compromising A3AR affinity?
- Tricyclic xanthine analogs : Introducing basic nitrogen atoms (e.g., pyrido[2,1-f]purine-2,4-diones) increases solubility via protonation under physiological conditions. These derivatives retain subnanomolar A3AR affinity .
- PEGylation : Limited success due to steric hindrance; instead, prioritize polar substituents at position 8 (e.g., 4-hydroxyphenyl) .
How can cross-reactivity with other adenosine receptor subtypes be minimized?
- Position 8 optimization : Bulky substituents (e.g., 4-n-propoxyphenyl) sterically hinder binding to A1/A2A receptors. Compound 29 (5-n-butyl-8-(4-n-propoxyphenyl)-3H-triazolo[5,1-i]purine) achieves >19,600-fold selectivity for A3AR .
- Molecular modeling : Use homology models to predict clashes with non-target receptors. For example, A2A receptor selectivity is reduced by shortening position 8 substituents .
What in vivo models validate the therapeutic potential of 3-Benzyl-3H-triazolo[5,1-i]purine derivatives?
- Glaucoma models : Topical application of OT-7999 in cynomolgus monkeys reduces intraocular pressure (IOP) by 20–30% within 2–4 hours, mimicking human A3AR physiology .
- Neuroinflammation models : Derivatives are tested in microglial activation assays (e.g., LPS-induced TNF-α release) to assess anti-inflammatory effects .
How do molecular modeling studies guide the design of selective A3AR antagonists?
- QSAR analysis : Identifies critical descriptors (e.g., lipophilicity, substituent volume) for A3AR binding. For example, optimal ClogP values range from 3.5–4.5 .
- Docking simulations : Reveal interactions with transmembrane residues (e.g., His95, Glu172). The triazolopurine core forms π-π interactions with Phe168, while position 8 substituents occupy a hydrophobic subpocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
